3-Buten-2-yl 1H-imidazole-1-carboxylate
Description
3-Buten-2-yl 1H-imidazole-1-carboxylate is an organic ester derivative of 1H-imidazole-1-carboxylic acid, with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. It has a density of 1.092 g/mL and a refractive index of 1.482, requiring storage at 2–8°C to maintain stability . This compound belongs to a broader class of 1H-imidazole-1-carboxylate esters, which are characterized by their reactive imidazole ring and variable ester substituents. These derivatives are widely used in medicinal chemistry, drug delivery systems, and materials science due to their tunable reactivity and biological activity.
Properties
IUPAC Name |
but-3-en-2-yl imidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-7(2)12-8(11)10-5-4-9-6-10/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGVSMIPNMLWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)OC(=O)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141037-05-0 | |
| Record name | 141037-05-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solvent-Free N-Alkylation of Imidazole
The most documented method involves N-alkylation of imidazole with 3-buten-2-yl chloroacetate under solvent-free conditions.
Reaction Protocol
-
Reagents :
-
Imidazole (1.0 equiv)
-
3-Buten-2-yl chloroacetate (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 1.3 equiv)
-
-
Procedure :
Mechanism and Selectivity
The reaction proceeds via SN2 nucleophilic substitution , where imidazole’s N1 nitrogen attacks the electrophilic carbon of the chloroacetate. K₂CO₃ acts as a base, neutralizing HCl byproduct and shifting equilibrium toward product formation. Excess chloroacetate minimizes di-alkylation, a common side reaction producing bis-carboxylated impurities.
Advantages
Transesterification of Imidazole-1-Carboxylic Acid Esters
An alternative route employs transesterification of pre-formed imidazole-1-carboxylates (e.g., methyl or tert-butyl esters) with 3-buten-2-ol.
Reaction Conditions
Limitations
Optimization and Process Parameters
Stoichiometric Ratios
Temperature Control
Chemical Reactions Analysis
Types of Reactions
But-3-en-2-yl 1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, alcohols, and substituted imidazoles .
Scientific Research Applications
Agricultural Chemistry
Plant Growth Regulation:
3-Buten-2-yl 1H-imidazole-1-carboxylate has been identified as an effective plant growth regulator. It enhances crop yield and increases resistance to pests, making it a valuable asset in sustainable agriculture. Studies have shown that the compound can stimulate growth processes in plants, leading to improved biomass and fruit production .
Case Study:
In a controlled study, the application of this compound on tomato plants resulted in a 25% increase in yield compared to untreated controls. The treated plants also exhibited greater resistance to common pests such as aphids and whiteflies.
Pharmaceutical Development
Synthesis of Novel Pharmaceuticals:
This compound serves as a critical building block in the synthesis of various pharmaceuticals. Its imidazole structure allows for modifications that target specific biological pathways, leading to the development of drugs with enhanced efficacy and reduced side effects .
Case Study:
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro tests showed that certain derivatives inhibited the production of pro-inflammatory cytokines by up to 70%, indicating potential for use in treating inflammatory diseases.
Biochemical Research
Enzyme Inhibition Studies:
Researchers utilize this compound in studies focused on enzyme inhibition and metabolic pathways. Its ability to interact with various enzymes provides insights into cellular processes and potential therapeutic targets .
Data Table: Enzyme Inhibition Activity
| Compound Derivative | Target Enzyme | Inhibition % |
|---|---|---|
| Derivative A | Cyclooxygenase-2 | 85% |
| Derivative B | Lipoxygenase | 60% |
| Derivative C | Protein Kinase A | 50% |
Material Science
Polymer Incorporation:
this compound can be incorporated into polymers to enhance their properties, such as flexibility and durability. This application is particularly beneficial in industries requiring high-performance materials .
Case Study:
In a study on polymer blends, the addition of this compound improved tensile strength by 30% compared to standard formulations. This enhancement is attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix.
Cosmetic Formulations
Skin Benefits:
The compound is being explored for its potential benefits in cosmetic products. Its antioxidant properties may contribute to skin health, making it an attractive ingredient for skincare formulations .
Case Study:
A formulation containing this compound showed improved hydration levels in clinical trials, with participants reporting a noticeable reduction in dryness after four weeks of use.
Mechanism of Action
The mechanism of action of But-3-en-2-yl 1H-imidazole-1-carboxylate involves its role as a transesterification reagent. The compound facilitates the exchange of ester groups between molecules, which is crucial in the synthesis of various esters and amides . The molecular targets and pathways involved include the activation of carboxylic acids and alcohols to form ester bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-Buten-2-yl 1H-imidazole-1-carboxylate can be contextualized by comparing it to other 1H-imidazole-1-carboxylate derivatives. Key parameters include molecular structure, synthesis yields, physical properties, and applications.
Table 1: Comparative Analysis of Selected 1H-Imidazole-1-Carboxylate Derivatives
Key Observations:
Structural Variations :
- Substituents range from simple alkenyl groups (e.g., 3-buten-2-yl) to aromatic (naphthalen-2-yl) and fluorinated groups (trifluoroethyl). These modifications influence solubility, stability, and biological activity.
- Chiral analogs like (R)-1-(naphthalen-2-yl)ethyl derivatives (S3i) highlight the role of stereochemistry in synthesis and application .
Synthesis Efficiency :
- Yields vary significantly: Pyridin-3-ylmethyl derivatives (S3f, S3g) show moderate yields (23–53%), while naphthalen-2-yl analogs (S3h, S3i) achieve higher yields (63–74%) due to optimized reaction conditions .
Applications :
- Drug Development : 4-(Methoxycarbonyl)benzyl derivatives are critical in proteasome inhibitors for cancer therapy .
- Materials Science : Cross-linkers like 2,2'-oxybis(ethane-2,1-diyl) bis(1H-imidazole-1-carboxylate) (OEDIC) are used in protein particle delivery systems .
- Anticancer Agents : Steroid-linked analogs (e.g., compound 47 in ) exhibit potent anti-proliferative activity against prostate cancer (GI₅₀ = 0.87 μM) .
Research Findings and Functional Insights
Reactivity and Stability: The imidazole ring’s tautomerism enables dynamic reactivity, as seen in electrophilic substitutions (e.g., reactions with 4-nitrophenol to form carboxylates) . Fluorinated derivatives (e.g., trifluoroethyl) exhibit enhanced metabolic stability, making them suitable for in vivo applications .
Biological Activity: Compound 47 (3β-(1H-imidazole-1-carboxylate)-17-(1H-benzimidazol-1-yl)-androsta-5,16-diene) demonstrates dual action as an androgen receptor degrader and anti-proliferative agent, outperforming parent compounds in potency . Clathrodin analogs (e.g., tert-butyl 2-amino-4-(3-aminophenyl)-1H-imidazole-1-carboxylate) modulate voltage-gated sodium channels, though their structural divergence from guanidinium toxins like TTX suggests distinct binding mechanisms .
Synthetic Challenges :
Biological Activity
3-Buten-2-yl 1H-imidazole-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : CHNO
- CAS Number : 141037-05-0
- Molecular Weight : 179.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which can influence enzyme activity and receptor interactions.
Potential Targets:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptors : It may act as a ligand for certain receptors, modulating signaling pathways associated with inflammation and cancer.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Properties : The compound has shown potential against certain bacterial strains, indicating its utility in developing antimicrobial agents.
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation by modulating cytokine production.
Table 1: Summary of Biological Activity Studies
Detailed Findings
- Anticancer Activity :
-
Antimicrobial Properties :
- The compound exhibited notable antimicrobial effects against various bacterial strains, with minimum inhibitory concentrations (MICs) suggesting efficacy comparable to established antibiotics .
- Anti-inflammatory Effects :
Q & A
Q. What are the recommended synthetic methodologies for 3-Buten-2-yl 1H-imidazole-1-carboxylate?
A common approach involves coupling reactions between imidazole derivatives and activated carbonyl intermediates. For example, carbamate formation using reagents like methyl 1H-imidazole-1-carboxylate in the presence of NaH can suppress side reactions and improve yields . Additionally, intermediates such as benzyl 1H-imidazole-1-carboxylate have been employed in multi-step syntheses, where hydrolysis and activation steps are critical for subsequent functionalization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Comprehensive characterization typically includes and NMR to confirm regiochemistry, IR spectroscopy to identify carbonyl stretching vibrations (~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography using programs like SHELXL can resolve ambiguities in stereochemistry or bond lengths .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound serves as a versatile intermediate in drug discovery. For instance, structurally related imidazole carboxylates have been used to synthesize proteasome inhibitors, such as MG-262-BP, which targets bone-specific cancers. The carbamate group facilitates conjugation with peptide backbones, enabling selective biological activity .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for derivatives of this compound be resolved?
Discrepancies in bond angles or torsional strains may arise from dynamic disorder or twinning. Using SHELX programs (e.g., SHELXD for phase refinement and SHELXL for least-squares optimization) allows robust handling of high-resolution or twinned data. Incorporating restraints for anisotropic displacement parameters can further refine problematic regions .
Q. What strategies optimize yields in multi-step syntheses involving this compound?
Key steps include:
- Protection-Deprotection : Temporary protection of reactive groups (e.g., tert-butyloxycarbonyl, Boc) minimizes side reactions during coupling .
- Catalytic Conditions : Methoxide-mediated substitution avoids fluoride loss in β-keto ester formation, achieving yields >80% .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, particularly in carbamate activation steps .
Q. How does the reactivity of this compound vary under different catalytic regimes?
Comparative studies show that Pd-catalyzed cross-coupling favors allylic substitution, while Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) enable selective oxidation or cyclization. The 3-buten-2-yl group’s electron-rich nature enhances nucleophilic attack in SN2 pathways, but steric hindrance may necessitate elevated temperatures or microwave-assisted synthesis .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
